molecular formula C19H14Cl2N2O3S B10988207 4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid

4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid

Cat. No.: B10988207
M. Wt: 421.3 g/mol
InChI Key: IKACEBCOINEWEX-UHFFFAOYSA-N
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Description

4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation at the benzylic position can yield benzoic acid derivatives.

    Reduction: Reduction of the carbonyl group can produce alcohol derivatives.

    Substitution: Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and dichlorophenyl group are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((2,6-Dichlorophenyl)amino)benzoic acid: This compound shares the dichlorophenyl and benzoic acid moieties but lacks the thiazole ring.

    4-Methyl-1,3-thiazole-5-carboxylic acid: This compound contains the thiazole ring but lacks the dichlorophenyl and benzoic acid groups.

Uniqueness

4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is unique due to its combination of a thiazole ring, dichlorophenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

4-[[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H14Cl2N2O3S/c1-10-16(27-18(23-10)15-13(20)3-2-4-14(15)21)17(24)22-9-11-5-7-12(8-6-11)19(25)26/h2-8H,9H2,1H3,(H,22,24)(H,25,26)

InChI Key

IKACEBCOINEWEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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